

AZ'6421: Application Notes and Protocols for In Vitro Experiments

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Compound of Interest

Compound Name: AZ'6421

Cat. No.: B12404453

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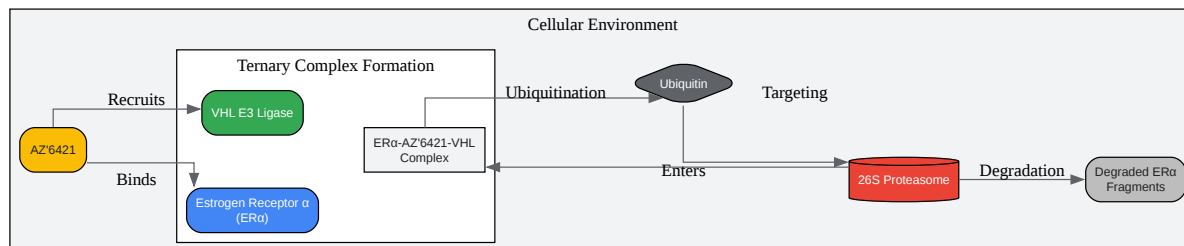
For Researchers, Scientists, and Drug Development Professionals

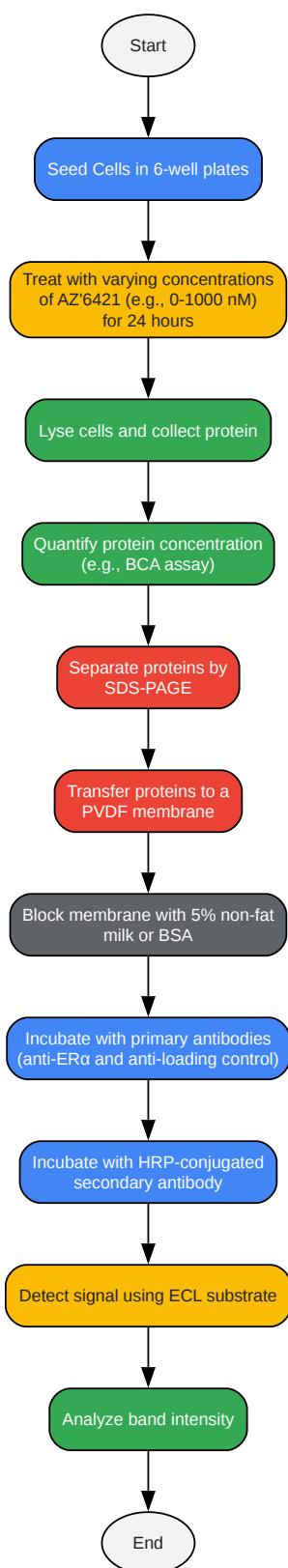
Introduction

AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Estrogen Receptor Alpha (ER α).^[1] As a bifunctional molecule, **AZ'6421** recruits ER α to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ER α .^{[2][3]} This mechanism of action makes **AZ'6421** a valuable tool for investigating the therapeutic potential of ER α degradation in ER-positive (ER+) breast cancer and other estrogen-related pathologies. These application notes provide detailed protocols for the in vitro use of **AZ'6421**, including recommended dosage, experimental workflows, and data interpretation.

Mechanism of Action

AZ'6421 functions by inducing the formation of a ternary complex between ER α and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to ER α , marking it for degradation by the 26S proteasome. The degradation of ER α effectively abrogates its downstream signaling pathways, which are crucial for the proliferation of ER+ cancer cells.





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References

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